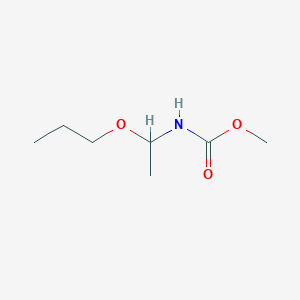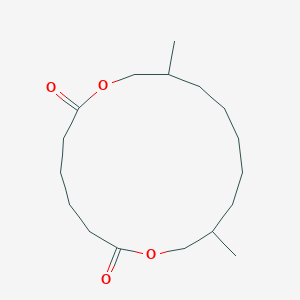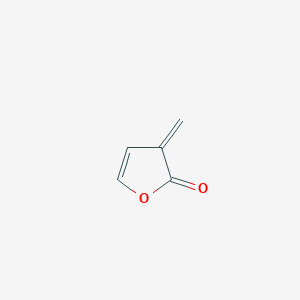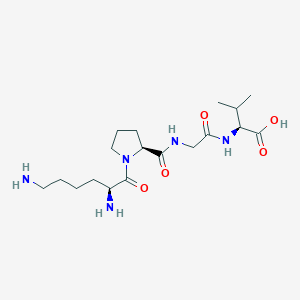
Fluoromethane--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromethane–water (1/1) is a compound consisting of equal parts fluoromethane and water. Fluoromethane, also known as methyl fluoride, is a non-toxic, liquefiable, and flammable gas at standard temperature and pressure. It is composed of carbon, hydrogen, and fluorine. The compound is used in various industrial applications, including semiconductor manufacturing processes as an etching gas in plasma etch reactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through several methods. One common method involves the reaction of methanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, fluoromethane is produced by the reaction of methane with fluorine gas. This process requires careful handling due to the highly reactive nature of fluorine. The reaction is typically conducted in a controlled environment to prevent any unwanted side reactions and to ensure the safety of the operators.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in substitution reactions where the fluorine atom is replaced by another atom or group.
Oxidation and Reduction Reactions: Fluoromethane can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving fluoromethane depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the fluorine atom can be replaced by a chlorine atom, resulting in the formation of chloromethane.
Applications De Recherche Scientifique
Fluoromethane–water (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in certain processes.
Biology: Fluoromethane is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research is being conducted on the potential use of fluoromethane in medical applications, including drug delivery systems.
Industry: Fluoromethane is used in the semiconductor industry as an etching gas in plasma etch reactors.
Mécanisme D'action
The mechanism by which fluoromethane exerts its effects involves the interaction of the fluorine atom with other molecules. The fluorine atom can form strong hydrogen bonds with other atoms, leading to changes in the molecular structure and properties of the compounds involved. This interaction can affect various molecular targets and pathways, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoromethane is part of the hydrofluorocarbon (HFC) family, which includes other compounds such as:
Chloromethane: Similar to fluoromethane but contains a chlorine atom instead of a fluorine atom.
Bromomethane: Contains a bromine atom instead of a fluorine atom.
Iodomethane: Contains an iodine atom instead of a fluorine atom.
Uniqueness
Fluoromethane is unique due to its specific chemical properties, such as its ability to form strong hydrogen bonds and its high reactivity. These properties make it particularly useful in certain industrial applications, such as semiconductor manufacturing, where precise control over chemical reactions is required .
Propriétés
Numéro CAS |
163227-89-2 |
|---|---|
Formule moléculaire |
CH5FO |
Poids moléculaire |
52.048 g/mol |
Nom IUPAC |
fluoromethane;hydrate |
InChI |
InChI=1S/CH3F.H2O/c1-2;/h1H3;1H2 |
Clé InChI |
UBVCNYXNJLMXTH-UHFFFAOYSA-N |
SMILES canonique |
CF.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)






![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)

![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)



![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
